molecular formula C20H13ClO2S B11522386 (2Z)-2-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11522386
M. Wt: 352.8 g/mol
InChI Key: QZMOOCJNJOALKT-ODLFYWEKSA-N
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Description

(2Z)-2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound featuring a benzothiophene core with a furan ring and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Core: Starting with a thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.

    Chlorination and Methylation: The chlorinated methylphenyl group is added through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the furan and benzothiophene intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the dihydrobenzothiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated methylphenyl group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The pathways involved can include signal transduction, gene expression modulation, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(3-BROMO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-{[5-(3-FLUORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Comparison

  • Uniqueness : The presence of the chlorine atom in the methylphenyl group of the target compound imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Reactivity : The chlorinated derivative may exhibit different reactivity patterns compared to its brominated or fluorinated counterparts due to the varying electronegativities and sizes of the halogen atoms.

Properties

Molecular Formula

C20H13ClO2S

Molecular Weight

352.8 g/mol

IUPAC Name

(2Z)-2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C20H13ClO2S/c1-12-14(6-4-7-16(12)21)17-10-9-13(23-17)11-19-20(22)15-5-2-3-8-18(15)24-19/h2-11H,1H3/b19-11-

InChI Key

QZMOOCJNJOALKT-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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